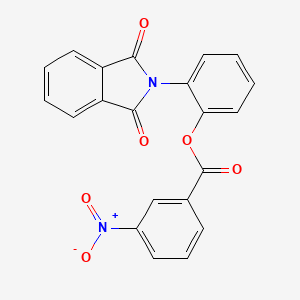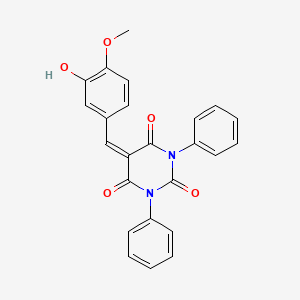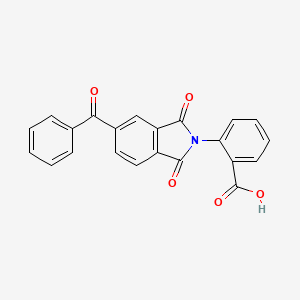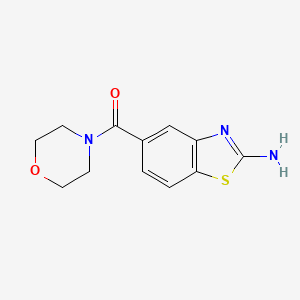
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMDB belongs to the class of morpholine derivatives and has been found to exhibit unique biological properties, which make it an attractive molecule for scientific investigations.
Mécanisme D'action
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to bind to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological properties make it a promising molecule for scientific investigations. However, there are also some limitations to its use in laboratory experiments. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is a relatively new compound, and more research is needed to fully understand its mechanism of action and its potential applications.
Orientations Futures
There are several future directions for research on 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine. One potential area of investigation is the development of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the neuroprotective effects of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine involves the reaction of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylphenol with morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine as the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biological activities, which make it a promising molecule for scientific investigations. It has been shown to possess antifungal, antibacterial, and anticancer properties. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-14(5-6-15(11)17-4)10-16-8-12(2)18-13(3)9-16/h5-7,12-13H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRYQGYLYYWQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)-2,6-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)



![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)


![6-methyl-5-{5-[5-(1-pyrrolidinylmethyl)-2-furyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5187572.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B5187581.png)
![4-({[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)benzoic acid](/img/structure/B5187596.png)